3,3'-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound characterized by its unique structure, which includes two thiazolidinone rings connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of butane-1,4-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound is similar in structure but contains imidazolium rings instead of thiazolidinone rings.
3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide: Another similar compound with imidazolium rings and different functional groups.
Uniqueness
3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its thiazolidinone rings, which confer specific chemical and biological properties not found in similar compounds with imidazolium rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61531-78-0 |
---|---|
Molecular Formula |
C10H14N4O2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-imino-3-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)butyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H14N4O2S2/c11-9-13(7(15)5-17-9)3-1-2-4-14-8(16)6-18-10(14)12/h11-12H,1-6H2 |
InChI Key |
OXHVRJAXAXANHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=N)S1)CCCCN2C(=O)CSC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.